3-Chloro-2,6-dimethylaniline

Description

BenchChem offers high-quality 3-Chloro-2,6-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

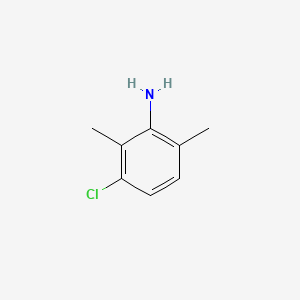

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMXFOTYCHZCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427470 | |

| Record name | 3-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26829-77-6 | |

| Record name | 3-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2,6-dimethylaniline CAS number and properties

An In-Depth Technical Guide to 3-Chloro-2,6-dimethylaniline for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

3-Chloro-2,6-dimethylaniline, identified by the CAS number 26829-77-6 , is a substituted aniline that serves as a versatile and crucial building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a chlorine atom and two methyl groups on the aniline ring, imparts a specific set of steric and electronic properties that make it a valuable intermediate in the synthesis of a range of target molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and practical applications of 3-Chloro-2,6-dimethylaniline, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in the laboratory and in scale-up operations. The key properties of 3-Chloro-2,6-dimethylaniline are summarized in the table below.

| Property | Value |

| CAS Number | 26829-77-6 |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| Appearance | White to pale cream or pale brown crystalline powder |

| Melting Point | 30-32 °C |

| Boiling Point | 136-138 °C at 17 mmHg |

| Density | 1.142 g/cm³ |

| Solubility | Slightly soluble in water |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will likely appear as doublets in the range of 6.5-7.5 ppm. The two methyl groups, being in different chemical environments relative to the chloro and amino groups, may exhibit slightly different chemical shifts, likely appearing as singlets in the range of 2.0-2.5 ppm. The protons of the amine group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), with the carbon attached to the chlorine atom and the carbon bearing the amino group showing characteristic shifts. The two methyl carbons will appear in the upfield region (typically 15-25 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, and the C-Cl stretch will be visible in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 155. An important feature will be the isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

Synthesis of 3-Chloro-2,6-dimethylaniline

The synthesis of 3-Chloro-2,6-dimethylaniline is not as widely documented as its 4-chloro isomer. However, a common and logical synthetic route involves the direct chlorination of 2,6-dimethylaniline. A patented process for the synthesis of the related 4-chloro-2,6-dimethylaniline provides valuable insight into the reaction conditions that can be adapted for the synthesis of the 3-chloro isomer.[2] The key is to control the regioselectivity of the chlorination.

The general approach involves the reaction of 2,6-dimethylaniline with a suitable chlorinating agent in an inert organic solvent. The choice of chlorinating agent and reaction conditions is crucial to favor the formation of the 3-chloro isomer over other isomers.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 3-Chloro-2,6-dimethylaniline.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Chloro-2,6-dimethylaniline is governed by the interplay of its three substituents: the activating amino and methyl groups, and the deactivating chloro group. This unique combination of electronic and steric effects makes it a valuable synthon for accessing a variety of more complex molecules.

Electrophilic Aromatic Substitution

The amino group is a powerful activating group and is ortho, para-directing.[3] The two methyl groups are also activating and ortho, para-directing. Conversely, the chlorine atom is a deactivating group but is also ortho, para-directing. In 3-Chloro-2,6-dimethylaniline, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. Positions 2 and 6 are blocked by the methyl groups. Therefore, electrophilic substitution is strongly directed to the 4-position. The chlorine at the 3-position will have a deactivating effect on the ring, but the combined activating effect of the amino and methyl groups will still allow for electrophilic substitution to occur, predominantly at the 4-position.

N-Acylation: A Gateway to Amide Derivatives

A fundamental and highly useful reaction of 3-Chloro-2,6-dimethylaniline is N-acylation. This reaction involves the treatment of the aniline with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide. This transformation is pivotal in drug synthesis, as the resulting amide bond is a common feature in many pharmaceutical compounds. The synthesis of the local anesthetic Lidocaine, for instance, involves the N-acylation of the closely related 2,6-dimethylaniline with chloroacetyl chloride.[4][5] A similar protocol can be applied to 3-Chloro-2,6-dimethylaniline.

Experimental Protocol: N-Acylation of 3-Chloro-2,6-dimethylaniline

This protocol is adapted from established procedures for the N-acylation of substituted anilines.[4][6]

-

Reaction Setup: In a dry 250 mL conical flask, dissolve 3-Chloro-2,6-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Reagent Addition: While stirring the solution, slowly add the acylating agent (e.g., chloroacetyl chloride, 1.1 eq). If using an inert solvent, a base such as potassium carbonate or pyridine may be added to neutralize the HCl byproduct.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a designated period (e.g., 30 minutes to 3 hours).[4][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the product. If glacial acetic acid is used as the solvent, the mixture can be poured into cold water to precipitate the amide product.[5] If an inert solvent was used, an aqueous wash is performed to remove any salts, followed by drying of the organic layer.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-acylated product.[6]

Caption: General workflow for the N-acylation of 3-Chloro-2,6-dimethylaniline.

Diazotization and Sandmeyer Reactions

The primary amino group of 3-Chloro-2,6-dimethylaniline can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7] The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through Sandmeyer or related reactions.[8][9] This opens up synthetic pathways to introduce substituents such as -Cl, -Br, -CN, -OH, and -F (via the Balz-Schiemann reaction) at the position of the original amino group.

Caption: Synthetic utility of 3-Chloro-2,6-dimethylaniline via diazotization.

Applications in Drug Development and Advanced Synthesis

While 3-Chloro-2,6-dimethylaniline may not be a direct precursor to a widely known blockbuster drug, its value lies in its role as a versatile intermediate for the synthesis of more complex and sterically hindered molecules. For example, the related compound, 3-chloro-2,6-diethylaniline, has been used to synthesize 4,4′-methylenebis(3-chloro-2,6-diethylaniline), a molecule of interest as a curing agent for resins and as a building block for sterically demanding ligands in catalysis. This demonstrates the utility of this class of substituted anilines in creating larger, functional molecules.

The N-acylated derivatives of 3-Chloro-2,6-dimethylaniline are of particular interest in drug discovery. The introduction of various acyl groups can lead to a library of compounds with diverse biological activities. The principles of its reactivity are directly applicable to the synthesis of local anesthetics like lidocaine, which is derived from 2,6-dimethylaniline.[4][5] The chloro-substituent in the 3-position can be exploited to modulate the electronic and lipophilic properties of the final molecule, which is a key strategy in medicinal chemistry to optimize drug efficacy and pharmacokinetic profiles.

Safety and Handling

3-Chloro-2,6-dimethylaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin and serious eye irritation.[1] It is also suspected of causing respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-2,6-dimethylaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. Its unique substitution pattern provides a platform for a range of chemical transformations, including electrophilic aromatic substitution and N-acylation, allowing for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this compound in their synthetic endeavors.

References

-

PrepChem. Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. Available from: [Link]

- Google Patents. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. Available from: [Link]

-

International Union of Crystallography. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Available from: [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Available from: [Link]

-

Sandiego. Chem 302L / Su07 The Synthesis of Lidocaine. Available from: [Link]

-

ScholarWorks@SFA. Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Available from: [Link]

-

Semantic Scholar. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

-

University of Massachusetts Boston. The 2-Step Synthesis of Lidocaine. Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Wychem. 3-Chloro-2,6-dimethylaniline hydrochloride. Available from: [Link]

-

YouTube. EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. Available from: [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. Available from: [Link]

-

YouTube. Substituent Effects on Rate in Electrophilic Aromatic Substitutions. Available from: [Link]

Sources

- 1. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 2. lookchem.com [lookchem.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,6-dimethylaniline

Executive Summary

3-Chloro-2,6-dimethylaniline (CAS No. 26829-77-6) is a critical chemical intermediate in the synthesis of various high-value commercial products, particularly in the agrochemical and pharmaceutical industries. Its unique structure, featuring a chlorine atom positioned meta to the amino group and flanked by two methyl groups, makes it a valuable synthon. This guide provides a comprehensive overview of the principal synthetic pathway for 3-Chloro-2,6-dimethylaniline, focusing on the direct, regioselective chlorination of 2,6-dimethylaniline. We will delve into the mechanistic underpinnings, process optimization, experimental protocols, and analytical validation required for the successful and reproducible synthesis of this compound. This document is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this synthesis.

Strategic Overview: Retrosynthesis and Pathway Selection

The primary industrial and laboratory-scale synthesis of 3-Chloro-2,6-dimethylaniline originates from the readily available and cost-effective starting material, 2,6-dimethylaniline. The core transformation is an electrophilic aromatic substitution, specifically, a chlorination reaction.

The key challenge in this synthesis is achieving the desired regioselectivity. The aniline functional group is a powerful ortho-, para-directing group, while the two methyl groups are weaker ortho-, para-directors. Collectively, these groups strongly activate the aromatic ring, particularly at the 4-position (para to the amine) and the 3- and 5-positions (ortho to one methyl group and meta to the other). Direct chlorination can lead to a mixture of isomers, including the undesired but electronically favored 4-chloro-2,6-dimethylaniline.

It has been noted that halogenation of 2,6-dimethylaniline in a strongly acidic medium can favor the formation of the 3-halo isomer. This provides the strategic foundation for the selected pathway: controlling the reaction conditions to favor the thermodynamically less favorable, but synthetically valuable, 3-chloro isomer.

Core Synthesis Pathway: Direct Chlorination of 2,6-Dimethylaniline

The most prevalent method involves the direct chlorination of 2,6-dimethylaniline using various chlorinating agents in an acidic medium. The protonation of the highly basic amino group to form an anilinium salt is a crucial mechanistic step. This deactivates the aromatic ring and transforms the -NH₃⁺ group into a meta-director, guiding the incoming electrophile to the 3- and 5-positions.

An In-depth Technical Guide to 3-Chloro-2,6-dimethylaniline: Properties, Synthesis, and Applications

Introduction

3-Chloro-2,6-dimethylaniline, a halogenated aromatic amine, is a key chemical intermediate with significant utility in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring a chlorine atom and two methyl groups flanking an amino group on a benzene ring, imparts specific reactivity and physical properties that are of great interest to researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, synthesis, reactivity, and applications of 3-Chloro-2,6-dimethylaniline, grounded in established scientific principles and supported by relevant literature.

Molecular Structure and Physicochemical Properties

The structural arrangement of substituents on the aniline ring is fundamental to the molecule's behavior. The two methyl groups at positions 2 and 6 provide steric hindrance around the amino group, influencing its reactivity. The chlorine atom at position 3 acts as a deactivating, ortho-, para-directing group in electrophilic aromatic substitution, further modulating the molecule's chemical properties.

Core Physical and Chemical Identifiers

| Property | Value | Source |

| CAS Number | 26829-77-6 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| IUPAC Name | 3-chloro-2,6-dimethylaniline | [1] |

| Synonyms | 3-chloro-2,6-dimethylphenylamine, 3-Chloro-2,6-xylidine | [1] |

Tabulated Physical Properties

| Property | Value | Source |

| Appearance | White to pale cream or brown crystalline solid | [2] |

| Melting Point | 30-32 °C | [3] |

| Boiling Point | 136-138 °C at 17 mmHg | [3] |

| Density | 1.142 g/cm³ (predicted) | [3] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [4][5] |

| pKa | 3.25 ± 0.10 (Predicted) | [3] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 3-Chloro-2,6-dimethylaniline is crucial for its identification and quality control in research and industrial settings.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum for 3-Chloro-2,6-dimethylaniline is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures and established substituent effects.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons (H-4, H-5): Expected to appear as two doublets in the range of δ 6.8-7.2 ppm. The proton at H-5 will likely be a doublet coupled to H-4, and the proton at H-4 will be a doublet coupled to H-5.

-

Amino Protons (-NH₂): A broad singlet is expected between δ 3.5-4.5 ppm, the chemical shift of which is concentration and solvent dependent.

-

Methyl Protons (-CH₃): Two singlets are anticipated in the region of δ 2.1-2.4 ppm, corresponding to the methyl groups at positions 2 and 6.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the amino group (C-1) would be the most deshielded, followed by the carbon with the chlorine atom (C-3). The carbons attached to the methyl groups (C-2 and C-6) will also have characteristic shifts.

-

Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (asymmetric and symmetric) of the primary amine |

| 2850-3000 | C-H stretching of methyl groups |

| 1600-1650 | N-H bending (scissoring) of the primary amine |

| 1450-1550 | C=C stretching of the aromatic ring |

| 1000-1250 | C-N stretching |

| 700-850 | C-Cl stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 155 and a prominent M+2 peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of a methyl radical ([M-15]⁺) or a chlorine atom ([M-35]⁺). Further fragmentation of the aromatic ring would also be observed.[6][7]

Synthesis of 3-Chloro-2,6-dimethylaniline

The primary route for the synthesis of 3-Chloro-2,6-dimethylaniline is the direct chlorination of 2,6-dimethylaniline. The regioselectivity of this reaction is influenced by the directing effects of the amino and methyl groups.

Workflow for the Synthesis of 3-Chloro-2,6-dimethylaniline

Caption: Synthetic workflow for 3-Chloro-2,6-dimethylaniline.

Experimental Protocol: Chlorination of 2,6-Dimethylaniline

This protocol is a representative procedure based on established methods for the chlorination of anilines.[8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-dimethylaniline (1.0 equivalent) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Protection of the Amino Group (Optional but Recommended): To control the reactivity and prevent over-chlorination, the amino group can be protected, for instance, by acetylation with acetic anhydride to form the corresponding acetanilide.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.1 equivalents) in the same solvent from the dropping funnel with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture by the slow addition of water or a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Deprotection (if applicable): If the amino group was protected, the resulting chloro-acetanilide is hydrolyzed under acidic or basic conditions to yield 3-Chloro-2,6-dimethylaniline.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3-Chloro-2,6-dimethylaniline.

Chemical Reactivity

The reactivity of 3-Chloro-2,6-dimethylaniline is governed by the interplay of its functional groups.

Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho-, para-directing group, while the methyl groups are weakly activating, ortho-, para-directing groups. The chlorine atom is a deactivating, ortho-, para-directing group. The overall effect is a complex directing influence on incoming electrophiles.

Caption: Analysis of directing effects in electrophilic aromatic substitution.

Considering the combined effects, the position para to the strongly activating amino group (position 4) is the most likely site for electrophilic attack.

Reactions of the Amino Group

The amino group of 3-Chloro-2,6-dimethylaniline can undergo typical reactions of primary aromatic amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations.[9]

-

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. These salts are versatile intermediates that can be converted to a wide range of functional groups.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Applications in Research and Drug Development

3-Chloro-2,6-dimethylaniline serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to introduce a substituted aniline moiety into a target structure, which can be crucial for biological activity.

One notable application is its use as a precursor in the synthesis of various biologically active compounds. For instance, it can be used to prepare other chemical intermediates like 3-cyano-2,4-dimethylchlorobenzene, which can be further elaborated into more complex structures.[4]

Safety and Handling

3-Chloro-2,6-dimethylaniline is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

3-Chloro-2,6-dimethylaniline is a chemical intermediate with a distinct set of physical and chemical properties that make it a valuable tool for synthetic chemists. Its reactivity, governed by the electronic and steric effects of its substituents, allows for its incorporation into a variety of molecular scaffolds. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the pursuit of new therapeutic agents.

References

-

PrepChem. (n.d.). Synthesis of 3-chloro-2',6'-dimethylpropionanilide. Retrieved from [Link]

- Google Patents. (n.d.). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.

-

Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]

-

LookChem. (n.d.). Cas 24596-18-7, 4-CHLORO-2,6-DIMETHYLANILINE. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Chloro-N,N-dimethylaniline. Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2,6-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- International Union of Crystallography. (2023). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline).

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of Lidocaine. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

-

Lumen Learning. (n.d.). Organic Chemistry II - 14.2. Examples of electrophilic aromatic substitution. Retrieved from [Link]

-

Journal of Chemical Education. (1983). The Preparation of Lidocaine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). d3dt04388f1.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

-

San Diego Mesa College. (n.d.). Chem 302L / Su07 The Synthesis of Lidocaine. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]

-

Reddit. (2019, April 5). Mechanisms, and the Alkylation of chloro-2,6-dimethylacetanilide. r/OrganicChemistry. Retrieved from [Link]

-

Chegg. (2022, February 27). Solved Please explain each step in the mechanism the. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]

Sources

- 1. 3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2,6-dimethylaniline, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-CHLORO-2,6-DIMETHYLANILINE CAS#: 26829-77-6 [m.chemicalbook.com]

- 4. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 9. home.sandiego.edu [home.sandiego.edu]

Introduction: The Significance of Solubility for a Key Chemical Intermediate

An In-Depth Technical Guide to the Solubility of 3-Chloro-2,6-dimethylaniline in Common Organic Solvents

3-Chloro-2,6-dimethylaniline, a substituted aniline, serves as a crucial building block in the synthesis of a wide array of chemical products, including pharmaceuticals and dyes.[1] Its utility as a synthetic intermediate means that a thorough understanding of its physical and chemical properties is paramount for process optimization, purification, and formulation development. Among these properties, solubility is a critical parameter that dictates solvent selection for chemical reactions, governs the efficiency of crystallization processes, and impacts the formulation of final products.

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2,6-dimethylaniline. Moving beyond a simple data sheet, this document delves into the theoretical principles governing its solubility, presents its known physicochemical properties, and, most importantly, provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various common organic solvents. This guide is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Physicochemical Profile of 3-Chloro-2,6-dimethylaniline

A molecule's solubility is intrinsically linked to its structural and physical properties. The presence of a substituted aromatic ring, a chloro-group, two methyl groups, and an amino functional group in 3-Chloro-2,6-dimethylaniline creates a distinct physicochemical profile that influences its interaction with different solvents.

The molecule's structure is predominantly hydrophobic due to the benzene ring and methyl groups.[1] The XLogP3 value of 3.1 indicates a strong preference for non-polar environments over aqueous ones.[2] However, the amino (-NH₂) group introduces a degree of polarity and the capacity for hydrogen bonding, acting as a hydrogen bond donor. This duality is key to its solubility behavior. While typically a solid at room temperature, its relatively low melting point suggests that the intermolecular forces in its solid state are not exceptionally strong.[2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [4] |

| Molecular Weight | 155.62 g/mol | [4] |

| Appearance | Crystalline or powdery solid | [1] |

| Melting Point | 30-32 °C | [2][3] |

| Boiling Point | 136-138 °C @ 17 mmHg | [2][3] |

| Density | 1.142 g/cm³ | [2] |

| XLogP3 | 3.1 | [2] |

| Water Solubility | Slightly soluble / Limited solubility | [1][3][5] |

Theoretical Principles: "Like Dissolves Like"

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Given the significant nonpolar character of the 3-Chloro-2,6-dimethylaniline molecule, it is expected to exhibit good solubility in nonpolar aromatic solvents like toluene (due to pi-pi stacking interactions with the benzene ring) and moderate solubility in aliphatic hydrocarbons like hexane.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess polarity but lack hydrogen bond-donating capabilities. They can engage in dipole-dipole interactions with the polar C-Cl and C-N bonds of the aniline. Good to moderate solubility is anticipated in this class of solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. The amino group of 3-Chloro-2,6-dimethylaniline can participate in hydrogen bonding with these solvents, which should promote solubility. However, the bulky methyl groups adjacent to the amino group may introduce steric hindrance, potentially limiting this interaction compared to less substituted anilines.

-

Aqueous Solubility: The compound is described as having limited or slight solubility in water.[1][3][5] This is a direct consequence of its large, hydrophobic carbon skeleton, which outweighs the hydrophilic contribution of the single amino group.

While qualitative statements like "moderate solubility in organic solvents" are available, precise quantitative data is not widely published.[1] Therefore, experimental determination is essential for any serious process development.

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

The following protocol describes a robust and reliable method for determining the equilibrium solubility of 3-Chloro-2,6-dimethylaniline. This method, often referred to as the shake-flask method, is considered a gold standard for its accuracy.[7][8] The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Diagram of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Reagents

-

3-Chloro-2,6-dimethylaniline (Purity >98%)

-

Selected Organic Solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Acetone, Toluene, Hexane, Ethyl Acetate, Dichloromethane.

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Safety Precautions

-

Hazard Profile: 3-Chloro-2,6-dimethylaniline is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4][5]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][10]

-

Solvents: Handle all organic solvents with care, paying attention to their specific flammability and toxicity hazards.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Chloro-2,6-dimethylaniline to a pre-weighed vial. "Excess" is critical; you must be able to visually confirm that undissolved solid remains at the end of the experiment. This ensures the solution has reached its saturation point.

-

Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). The choice of temperature is crucial as solubility is temperature-dependent.[6]

-

Agitate the mixture vigorously enough to keep the solid suspended. This maximizes the surface area for dissolution.

-

Allow the system to equilibrate for at least 24 to 48 hours. This extended time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium.[11] Shorter times can lead to an underestimation of solubility.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for several hours. This allows the excess solid to settle, preventing contamination of the sample.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe tip. This step is non-negotiable as it removes any microscopic, undissolved particles that could artificially inflate the measured concentration.

-

Dispense the filtered, saturated solution into a clean, pre-weighed volumetric flask.

-

-

Quantification:

-

The concentration of the solute in the filtered sample can be determined by a suitable analytical method.

-

Gravimetric Method: A simple, albeit less precise, method involves weighing the collected filtrate, evaporating the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point, and then weighing the remaining solid residue.[12]

-

Chromatographic Method (Recommended): For higher accuracy, use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Prepare a series of calibration standards of 3-Chloro-2,6-dimethylaniline of known concentrations in the same solvent.

-

Accurately dilute the filtered saturated solution to fall within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample. Calculate the concentration of the saturated solution based on the calibration curve. This is the most authoritative and reliable approach.[13]

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).

-

Always report the temperature at which the measurement was made.

-

Conclusion

While published literature provides a qualitative sense of the solubility of 3-Chloro-2,6-dimethylaniline, a quantitative understanding essential for scientific and industrial applications must be derived from rigorous experimental work. The molecule's physicochemical profile—dominated by a large hydrophobic structure with a polar amino group—suggests moderate to good solubility in most common organic solvents and poor solubility in water. By following the detailed shake-flask protocol outlined in this guide, researchers can confidently and accurately generate the specific solubility data required for their work, ensuring a solid foundation for process design, optimization, and chemical synthesis.

References

-

3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016. PubChem. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. Available at: [https://www.deanza.edu/faculty/heidcrow/stories/storyReader 372)

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

3-Chloro-N,N-dimethylaniline | Solubility of Things. Available at: [Link]

-

<1236> Solubility Measurements. USP-NF. Available at: [Link]

- Method for determining solubility of a chemical compound. Google Patents.

-

Safety Data Sheet: 3-Chloroaniline. Carl ROTH. Available at: [Link]

Sources

- 1. CAS 26829-77-6: 3-Chloro-2,6-dimethylaniline | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 3-CHLORO-2,6-DIMETHYLANILINE CAS#: 26829-77-6 [m.chemicalbook.com]

- 4. 3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. youtube.com [youtube.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. echemi.com [echemi.com]

- 10. carlroth.com [carlroth.com]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Spectroscopic Characterization of 3-Chloro-2,6-dimethylaniline: A Technical Guide for Researchers

This document provides an in-depth technical guide to the spectroscopic profile of 3-Chloro-2,6-dimethylaniline (CAS No: 26829-77-6). As a substituted aniline, this compound serves as a valuable intermediate in the synthesis of various target molecules in pharmaceuticals and materials science. Accurate structural confirmation is paramount for any downstream application, and a thorough understanding of its spectroscopic signature is the cornerstone of quality control and reaction monitoring.

Due to the limited availability of published, peer-reviewed experimental spectra for this specific compound, this guide will focus on a detailed, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis provides a robust baseline for scientists and researchers, enabling them to identify the compound, assess its purity, and interpret experimental results with high confidence.

Molecular Structure and Overview

3-Chloro-2,6-dimethylaniline is an aromatic amine characterized by a benzene ring substituted with a chloro group, an amino group, and two methyl groups. The relative positions of these substituents create a unique electronic environment that dictates its spectroscopic properties.

To facilitate the analysis, the atoms in the structure are systematically numbered as shown below. This numbering will be used as a reference throughout the NMR discussion.

Caption: Molecular structure of 3-Chloro-2,6-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is performed by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), which is inert in the ¹H spectrum and provides a reference signal at 77.16 ppm in the ¹³C spectrum.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Causality Behind Predictions:

-

Aromatic Protons (H4, H5): These two protons are on the benzene ring. H4 is situated between a chloro- and an amino-substituted carbon, while H5 is adjacent to a methyl-substituted carbon. They are not chemically equivalent and will appear as distinct signals. They will couple to each other, resulting in two doublets, following the n+1 rule where n=1. The electron-donating amino group and weakly donating methyl groups will shield these protons, while the electron-withdrawing chloro group will deshield them. We predict their chemical shifts to be in the aromatic region, typically between 6.5 and 7.5 ppm.

-

Amino Protons (-NH₂): The two protons on the nitrogen atom will typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. A typical range is 3.5-4.5 ppm.

-

Methyl Protons (-CH₃): The two methyl groups at positions C2 and C6 are chemically equivalent due to the molecule's symmetry plane. Therefore, they will appear as a single signal. This signal will be a singlet as there are no adjacent protons to couple with. Its integration value will be 6H. Being attached to an aromatic ring, these protons are expected in the range of 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Data for 3-Chloro-2,6-dimethylaniline

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~ 7.0 - 7.2 | 1H | Doublet (d) | H5 (Aromatic) |

| ~ 6.7 - 6.9 | 1H | Doublet (d) | H4 (Aromatic) |

| ~ 3.8 (broad) | 2H | Singlet (s, br) | -NH₂ |

| ~ 2.3 | 6H | Singlet (s) | 2 x -CH₃ |

Experimental Workflow for NMR The following diagram illustrates the standard workflow for acquiring NMR data. This self-validating process ensures reproducibility and accuracy, starting from careful sample preparation to final data processing.

Caption: Standardized workflow for NMR spectroscopic analysis.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality Behind Predictions: Due to molecular symmetry, we expect to see 6 distinct signals for the 8 carbon atoms in the molecule.

-

Aromatic Carbons: The six carbons of the benzene ring are all in unique electronic environments.

-

C1 (bearing the NH₂ group) will be significantly shielded, appearing furthest upfield among the substituted aromatic carbons (~144 ppm).

-

C2 and C6 (bearing the CH₃ groups) are equivalent and will appear as one signal (~125 ppm).

-

C3 (bearing the Cl group) will be deshielded by the halogen (~130 ppm).

-

C4 and C5 will be distinct signals in the typical aromatic region (~120-130 ppm).

-

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single, strong signal in the aliphatic region of the spectrum, typically around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for 3-Chloro-2,6-dimethylaniline

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 144 | C1 (-NH₂) |

| ~ 130 | C3 (-Cl) |

| ~ 128 | C5 |

| ~ 125 | C2 & C6 (-CH₃) |

| ~ 122 | C4 |

| ~ 18 | 2 x -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind Predictions: The predicted IR spectrum is based on characteristic vibrational modes for the functional groups in 3-Chloro-2,6-dimethylaniline.

-

N-H Stretch: The primary amine (-NH₂) will show two distinct absorption bands corresponding to the symmetric and asymmetric stretching modes. These are typically found in the 3300-3500 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations produce a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The stretching vibration for an aryl amine C-N bond is expected in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretch: The C-Cl bond stretch will give rise to a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aryl Amine |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

Causality Behind Predictions:

-

Molecular Ion (M⁺): The molecular weight of 3-Chloro-2,6-dimethylaniline (C₈H₁₀ClN) is 155.62 g/mol . The mass spectrum will show a molecular ion peak at m/z = 155.

-

Isotope Peak (M+2): A key diagnostic feature will be the presence of an "M+2" peak at m/z = 157. This peak arises from the natural abundance of the chlorine-37 isotope (³⁷Cl). The intensity ratio of the M⁺ peak (from ³⁵Cl) to the M+2 peak (from ³⁷Cl) will be approximately 3:1, which is a definitive signature for a monochlorinated compound.

-

Fragmentation: The primary fragmentation pathway is often the loss of a stable radical.

-

Loss of a Methyl Group: A common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic-type cation at m/z = 140. This is often the base peak.

-

Loss of Chlorine: Loss of a chlorine radical (•Cl, 35 Da) can also occur, leading to a fragment at m/z = 120.

-

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| Predicted m/z | Identity | Notes |

|---|---|---|

| 157 | [M+2]⁺ | Isotope peak due to ³⁷Cl |

| 155 | [M]⁺ | Molecular ion peak (³⁵Cl) |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical, likely base peak |

| 120 | [M - Cl]⁺ | Loss of a chlorine radical |

Fragmentation Pathway The logical flow of molecular fragmentation under EI conditions can be visualized as follows.

Caption: Predicted major fragmentation pathways for 3-Chloro-2,6-dimethylaniline.

Safety and Handling

As a chemical intermediate, 3-Chloro-2,6-dimethylaniline requires careful handling. Based on available safety data, the compound is classified as harmful and an irritant.[1]

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[1]

Conclusion

The structural identity of 3-Chloro-2,6-dimethylaniline can be confidently established through a combination of spectroscopic techniques. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and Mass Spectra. The key identifying features include two distinct aromatic proton doublets in the ¹H NMR, six unique signals in the ¹³C NMR, characteristic N-H and C-Cl stretches in the IR spectrum, and a definitive 3:1 M⁺/M+2 isotope pattern in the mass spectrum centered at m/z 155 and 157. Researchers synthesizing or using this compound can use this guide as a reliable reference for structural verification and purity assessment.

References

-

PubChem. (n.d.). 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]

Sources

The Synthetic Versatility of 3-Chloro-2,6-dimethylaniline: A Technical Guide for Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the potential applications of 3-Chloro-2,6-dimethylaniline (CAS No: 26829-77-6) as a versatile building block in modern organic synthesis. While direct literature applications are not extensively documented, this guide leverages established reactivity principles and proven synthetic protocols for structurally analogous anilines to illuminate its potential in the synthesis of high-value molecules. We will delve into its utility in the development of novel agrochemicals, specialized polymers, and pharmaceutical intermediates. This document is intended for researchers, synthetic chemists, and professionals in drug discovery and materials science, offering both theoretical insights and practical, field-proven experimental methodologies.

Introduction: Unveiling the Potential of a Unique Building Block

3-Chloro-2,6-dimethylaniline, a substituted aromatic amine, presents a unique combination of steric and electronic properties that make it an attractive intermediate for a range of chemical transformations. The presence of two ortho-methyl groups sterically hinders the amino group, influencing its reactivity and directing substitution patterns. The chlorine atom at the meta-position further modifies the electronic nature of the aromatic ring, providing a handle for further functionalization.

This guide will systematically explore the synthetic potential of this molecule, drawing on established chemistries of similar compounds to provide a robust framework for its application. We will examine key reaction classes, including acylation, alkylation, and diazotization-coupling reactions, and provide detailed experimental protocols that serve as a validated starting point for laboratory synthesis.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 26829-77-6 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClN | [1][3] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Appearance | Not specified, likely a solid or liquid | |

| Melting Point | 30-32 °C | [3] |

| Boiling Point | 136-138 °C at 17 mmHg | [3] |

| Solubility | Slightly soluble in water | [4] |

| IUPAC Name | 3-chloro-2,6-dimethylaniline | [2] |

Safety and Handling:

Core Applications in Organic Synthesis

The strategic placement of substituents on the aniline ring makes 3-Chloro-2,6-dimethylaniline a valuable precursor for several classes of organic molecules. The following sections detail its potential applications, supported by established synthetic protocols for analogous compounds.

Synthesis of Agrochemicals: A Scaffold for Herbicides and Fungicides

Substituted anilines are foundational in the agrochemical industry.[5] For instance, the structurally related 3-chloro-2-methylaniline is a key intermediate in the production of the widely used herbicide Quinclorac.[6] This strongly suggests that 3-Chloro-2,6-dimethylaniline can be a valuable precursor for a new generation of crop protection agents.

The following workflow illustrates a typical acylation reaction, a common step in the synthesis of many herbicides. This protocol is adapted from the synthesis of 3-chloro-2',6'-dimethylpropionanilide from 2,6-dimethylaniline and serves as a validated starting point for the acylation of 3-Chloro-2,6-dimethylaniline.[7]

Caption: A generalized workflow for the acylation of 3-Chloro-2,6-dimethylaniline.

Objective: To synthesize an N-acylated derivative of 3-Chloro-2,6-dimethylaniline, a common intermediate for agrochemicals.

Materials:

-

3-Chloro-2,6-dimethylaniline

-

Acyl chloride (e.g., 3-chloropropionyl chloride)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2,6-dimethylaniline (1 equivalent) and potassium carbonate (1.2 equivalents) in a 3:1 mixture of ethyl acetate and water.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of the acyl chloride (1.1 equivalents) in ethyl acetate dropwise to the cooled mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield the pure acylated aniline.

Synthesis of Dyes and Pigments: A Chromophoric Core

Substituted anilines are fundamental components in the synthesis of azo dyes. The diazotization of the aniline followed by coupling with an electron-rich aromatic compound is a classic and versatile method for producing a wide range of colors.[8][9] The presence of the chloro and methyl groups on the 3-Chloro-2,6-dimethylaniline backbone is expected to influence the color and fastness properties of the resulting dyes. For instance, 3-chloro-2-methylaniline is a precursor for the dye DB-50.[1][10]

Caption: Conceptual pathway for the synthesis of a diamine monomer for polyamides.

Conclusion

3-Chloro-2,6-dimethylaniline is a chemical intermediate with significant, yet largely untapped, potential in organic synthesis. By drawing parallels with structurally related and well-studied anilines, this technical guide has outlined its promising applications in the synthesis of agrochemicals, dyes, pharmaceuticals, and polymers. The provided experimental protocols, based on established and reliable procedures, offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block. As the demand for novel, high-performance molecules continues to grow, the strategic use of unique starting materials like 3-Chloro-2,6-dimethylaniline will be crucial for innovation in chemical synthesis.

References

- Exploring 3-Chloro-2-Methylaniline: Applications and Properties. (URL not available)

- The Importance of 3-Chloro-2-methylaniline in Agrochemical Synthesis. (URL not available)

- The Role of 2,6-Dimethylaniline in Specialized Herbicides. (URL not available)

-

Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. PrepChem.com. ([Link])

- Production process of herbicide intermediate 3-chloro-2-methylaniline.

-

3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016. PubChem. ([Link])

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Human Metabolome Database. ([Link])

- Synthesis and functionalisation of heterocyclic molecules with bioactive properties. (URL not available)

- Multicomponent Reactions | Synthesis of Bioactive Heterocycles. (URL not available)

-

3-Chloro-N,N-dimethylaniline. NIST WebBook. ([Link])

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. ([Link])

-

Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. ([Link])

-

4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530. PubChem. ([Link])

- The 2-Step Synthesis of Lidocaine. (URL not available)

-

New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. National Institutes of Health. ([Link])

- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (URL not available)

-

The preparation of lidocaine. ProQuest. ([Link])

-

The synthesis of a novel polyimide precursor. NASA Technical Reports Server. ([Link])

-

Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast. ([Link])

-

Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores. MDPI. ([Link])

-

Mechanisms, and the Alkylation of chloro-2,6-dimethylacetanilide. Reddit. ([Link])

-

FOCUS ON POLYIMIDES. Zeus. ([Link])

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 3-Chloro-N,N-dimethylaniline [webbook.nist.gov]

- 8. aidic.it [aidic.it]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677) [hmdb.ca]

- 10. mdpi.com [mdpi.com]

Introduction: Understanding the Profile of 3-Chloro-2,6-dimethylaniline

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 3-Chloro-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

3-Chloro-2,6-dimethylaniline (CAS No: 26829-77-6), also known as 3-chloro-2,6-xylidine, is a substituted aniline that serves as a key intermediate in various synthetic applications.[1][2] Its molecular structure, featuring a chlorinated and dimethylated benzene ring attached to an amino group, makes it a versatile building block, particularly in the synthesis of dyes and potentially in the development of agrochemicals and pharmaceutical compounds.[1] However, the very features that lend to its synthetic utility also confer a significant toxicological profile that necessitates rigorous safety and handling protocols.

Anilines and their derivatives are a class of compounds well-known for their potential metabolic liabilities and associated toxicities.[3][4] The introduction of a chlorine atom and methyl groups to the aniline core modifies its reactivity and metabolic fate, influencing its toxicokinetics. This guide provides a comprehensive overview of the known hazards, toxicological mechanisms, and essential safety protocols for 3-Chloro-2,6-dimethylaniline to ensure its safe handling in a research and development setting.

Section 1: Physicochemical and Hazardous Properties

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and associated risks.

| Property | Value | Source(s) |

| CAS Number | 26829-77-6 | [2] |

| Molecular Formula | C₈H₁₀ClN | [2] |

| Molecular Weight | 155.62 g/mol | [2] |

| Appearance | Data not consistently available; may be a solid or liquid. | [5] |

| Melting Point | 30-32 °C | [6] |

| Boiling Point | 136-138 °C at 17 mmHg | [6] |

| Density | ~1.142 g/cm³ | [6] |

| Solubility | Slightly soluble in water. | [7][8] |

| Flash Point | 110.1 °C | [6] |

Section 2: Comprehensive Toxicological Profile

While specific toxicological studies on 3-Chloro-2,6-dimethylaniline are limited, a robust profile can be constructed by examining data from its parent compound, 2,6-dimethylaniline (2,6-xylidine), and related chlorinated anilines. This approach, known as read-across, is a scientifically valid method for assessing the hazards of data-poor chemicals.

Mechanism of Toxicity: The Hematotoxic Threat of Anilines

The primary toxicological concern for many aniline derivatives is hematotoxicity , specifically the induction of methemoglobinemia .[9][10] While not directly documented for 3-Chloro-2,6-dimethylaniline, this is a well-established mechanism for the aniline class.

-

Causality: Upon absorption, aniline compounds can be metabolized to reactive intermediates, such as phenylhydroxylamines. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and death.[8][9] Studies on various chloroaniline isomers confirm this hematotoxic effect, demonstrating that they can reduce the blood's ability to transport oxygen.[8][9]

Acute Toxicity

3-Chloro-2,6-dimethylaniline is classified as harmful by multiple routes of exposure. The primary hazards are summarized in the Globally Harmonized System (GHS) classification table below.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [11] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |

These classifications underscore the importance of preventing direct contact, ingestion, and inhalation through stringent engineering controls and personal protective equipment.

Carcinogenicity: A Significant Concern

There are no direct carcinogenicity studies available for 3-Chloro-2,6-dimethylaniline. However, the data on its parent compound, 2,6-dimethylaniline (also known as 2,6-xylidine) , is a major cause for concern.

A two-year feed study conducted by the National Toxicology Program (NTP) concluded that 2,6-xylidine was clearly carcinogenic in male and female rats, causing significant increases in adenomas and carcinomas of the nasal cavity.[12] The International Agency for Research on Cancer (IARC) has classified the related compound 2,6-dimethylaniline as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[3] Given this evidence, it is prudent and scientifically justified to handle 3-Chloro-2,6-dimethylaniline as a suspected human carcinogen .

Mutagenicity and Reproductive Toxicity

Data on the mutagenic and reproductive effects of 3-Chloro-2,6-dimethylaniline are largely unavailable.[13] However, a study on the related compound 3-chloro-2-methylaniline showed positive results for mutagenicity by significantly depressing testicular DNA synthesis in mice.[10] This finding suggests a potential for genotoxicity within this chemical class, warranting a high degree of caution.

Section 3: Exposure Control and Personal Protection

A multi-layered approach, based on the hierarchy of controls, is essential for mitigating the risks associated with 3-Chloro-2,6-dimethylaniline.

Caption: Decision tree for emergency response to exposure.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [11]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical help. [11]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [11]* Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice. [11]

Accidental Release Measures

-

Minor Spill: Evacuate unnecessary personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

-

Major Spill: Evacuate the area immediately. Alert emergency response personnel. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains or waterways. [6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [11]* Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. [14]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [11]

Section 6: Environmental Fate and Ecotoxicity

Chlorinated anilines are recognized as environmental pollutants due to their potential for persistence and toxicity to aquatic organisms. [6][15]They can enter waterways through industrial discharge or accidental spills. [6]Studies on related compounds indicate that they are toxic to aquatic life, and some may bioaccumulate. [16][17]Therefore, every effort must be made to prevent the release of 3-Chloro-2,6-dimethylaniline into the environment.

Conclusion

3-Chloro-2,6-dimethylaniline is a chemical intermediate with significant acute and chronic health hazards, most notably its inferred hematotoxicity and the carcinogenic potential demonstrated by its parent compound. Safe handling is achievable but requires a disciplined and informed approach. Researchers, scientists, and drug development professionals must operate with a comprehensive understanding of its toxicological profile and adhere strictly to the engineering controls, administrative procedures, and personal protective equipment protocols outlined in this guide. By integrating these principles into all laboratory workflows, the risks associated with this valuable but hazardous compound can be effectively managed.

References

-

National Center for Biotechnology Information (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxic Rep Ser. Available at: [Link]

-

Zgair, A., Lee, J. B., & Wong, J. C. (2002). Structure–metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Taylor & Francis Online. Available at: [Link]

-

St. Amant, A. H., & Rovis, T. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]

- Zha, J., et al. (2012). Biodegradability of Chlorinated Anilines in Waters. Biomedical and Environmental Sciences.

- TCI America (2025).

-

Gorczynski, M. J., et al. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica. Available at: [Link]

-

Cresset Group (2024). Aniline replacement in drug-like compounds. Available at: [Link]

-

National Center for Biotechnology Information. 3-Chloro-2-methylaniline. PubChem Compound Database. Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information. Available at: [Link]

-

National Center for Biotechnology Information. 3-Chloro-2,6-dimethylaniline. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. 3-Chloro-2,6-diethylaniline. PubChem Compound Database. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier. Available at: [Link]

- Apollo Scientific (2023).

-

U.S. Environmental Protection Agency (EPA). N,N-Dimethylaniline. Available at: [Link]

-

Ratte, H. T., et al. (1999). Ecotoxicological assessment of p-chloroaniline - Fate and effects in aquatic systems. ResearchGate. Available at: [Link]

-

RIVM (2007). Environmental risk limits for monochloramines. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). NTP Chemical Repository - List Details. Available at: [Link]

-

European Chemicals Agency (ECHA). Xylidine - Registration Dossier. Available at: [Link]

-

National Toxicology Program (1990). TR-278: 2,6-Xylidine (2,6-Dimethylaniline) (CASRN 87-62-7) in Charles River CD Rats (Feed Studies). Available at: [Link]

- University of California, San Diego. The 2-Step Synthesis of Lidocaine.

- University of San Diego. The Synthesis of Lidocaine.

-

European Chemicals Agency (ECHA). Search for chemicals. Available at: [Link]

- U.S. Environmental Protection Agency (EPA) (2016). Provisional Peer-Reviewed Toxicity Values for N,N-Dimethylaniline (CASRN 121-69-7).

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1988). The Preparation of Lidocaine.

- San Diego Mesa College. Synthesis of Lidocaine.

-

Reddit (2019). Mechanisms, and the Alkylation of chloro-2,6-dimethylacetanilide. Available at: [Link]

Sources

- 1. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cresset-group.com [cresset-group.com]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. mdpi.com [mdpi.com]

- 7. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]